

2-Amino-3-phenylpropanamide chemical and physical properties.

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Compound of Interest

Compound Name: 2-Amino-3-phenylpropanamide

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An In-depth Technical Guide to 2-Amino-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of **2-Amino-3-phenylpropanamide**, a derivative of the essential amino acid phenylalanine.

Chemical and Physical Properties

2-Amino-3-phenylpropanamide, also known as phenylalaninamide, is an organic compound with significant potential in various research and development applications, including peptide synthesis and as a precursor in the synthesis of pharmaceuticals.^{[1][2]}

Identifiers and Structure

Property	Value
IUPAC Name	2-amino-3-phenylpropanamide
Synonyms	L-phenylalanine amide, Phenylalaninamide, (S)-2-amino-3-phenylpropanamide
Molecular Formula	C ₉ H ₁₂ N ₂ O
Molecular Weight	164.20 g/mol [3]
CAS Number	17193-31-6[3]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CC(C(=O)N)N</chem>
InChI Key	OBSIQMZKFXFYLV-UHFFFAOYSA-N

Physicochemical Data

Property	Value
Appearance	White to off-white solid/powder
Melting Point	92-96 °C
Boiling Point	356.9 ± 35.0 °C (Predicted)
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
pKa	15.85 ± 0.50 (Predicted)

Experimental Protocols

Synthesis of L-Phenylalaninamide

A common method for the synthesis of L-phenylalaninamide involves the amidation of the corresponding L-phenylalanine derivative. The following is a representative protocol adapted from procedures for similar amide couplings.[4]

Materials:

- Boc-L-phenylalanine

- 2-morpholinoaniline (as an example amine)
- Propanephosphonic acid anhydride (T3P®)
- Ethyl acetate (EtOAc)
- Pyridine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Amide Coupling:
 - Dissolve Boc-L-phenylalanine and 2-morpholinoaniline in a mixture of ethyl acetate and pyridine at 0°C.
 - Slowly add T3P® as a coupling reagent.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction with saturated sodium bicarbonate solution.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield Boc-L-phenylalanine-2-morpholino-anilide.
- Boc Deprotection:
 - Dissolve the purified Boc-protected amide in a solution of trifluoroacetic acid in dichloromethane.
 - Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
 - Remove the solvent and excess TFA under reduced pressure to yield the desired L-phenylalaninamide derivative.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.^{[5][6]} The choice of solvent is critical and should be determined empirically.

General Procedure:

- Solvent Selection: Screen various solvents (e.g., ethanol/water, methanol/water mixtures) to find a system where **2-Amino-3-phenylpropanamide** is soluble at elevated temperatures but sparingly soluble at lower temperatures.
- Dissolution: Dissolve the crude **2-Amino-3-phenylpropanamide** in a minimal amount of the chosen hot solvent system.
- Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

- Drying: Dry the purified crystals under vacuum.

Analytical Methods

Chiral HPLC is essential for determining the enantiomeric purity of **2-Amino-3-phenylpropanamide**. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of amino acid derivatives.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Example HPLC Method:

- Column: Chiralpak IA or similar amylose-based CSP.
- Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added. For acidic compounds, 0.1% trifluoroacetic acid may be added.[\[10\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Temperature: Room temperature.

NMR spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

- Dissolve 5-25 mg of **2-Amino-3-phenylpropanamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Filter the solution through a pipette with a cotton plug to remove any particulate matter.
- Transfer the filtered solution to an NMR tube.

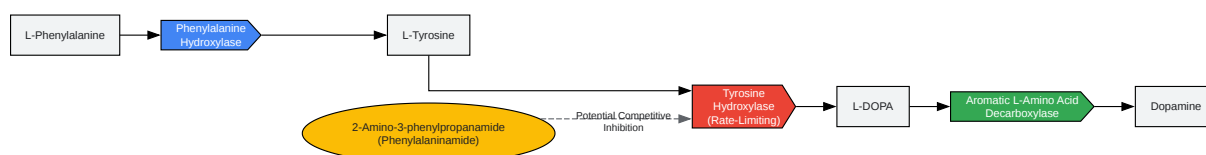
Biological Activity and Signaling Pathways

2-Amino-3-phenylpropanamide is a derivative of the essential amino acid L-phenylalanine. Phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine, via the catecholamine biosynthesis pathway.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[15][16][17] Due to its structural similarity to L-phenylalanine and L-tyrosine, **2-Amino-3-phenylpropanamide** has the potential to interact with and modulate the activity of enzymes in this pathway.

Potential Interaction with the Catecholamine Biosynthesis Pathway

The diagram below illustrates the initial steps of the catecholamine biosynthesis pathway and the potential point of interaction for **2-Amino-3-phenylpropanamide**. As an analog of the natural substrates, it may act as a competitive inhibitor of tyrosine hydroxylase.

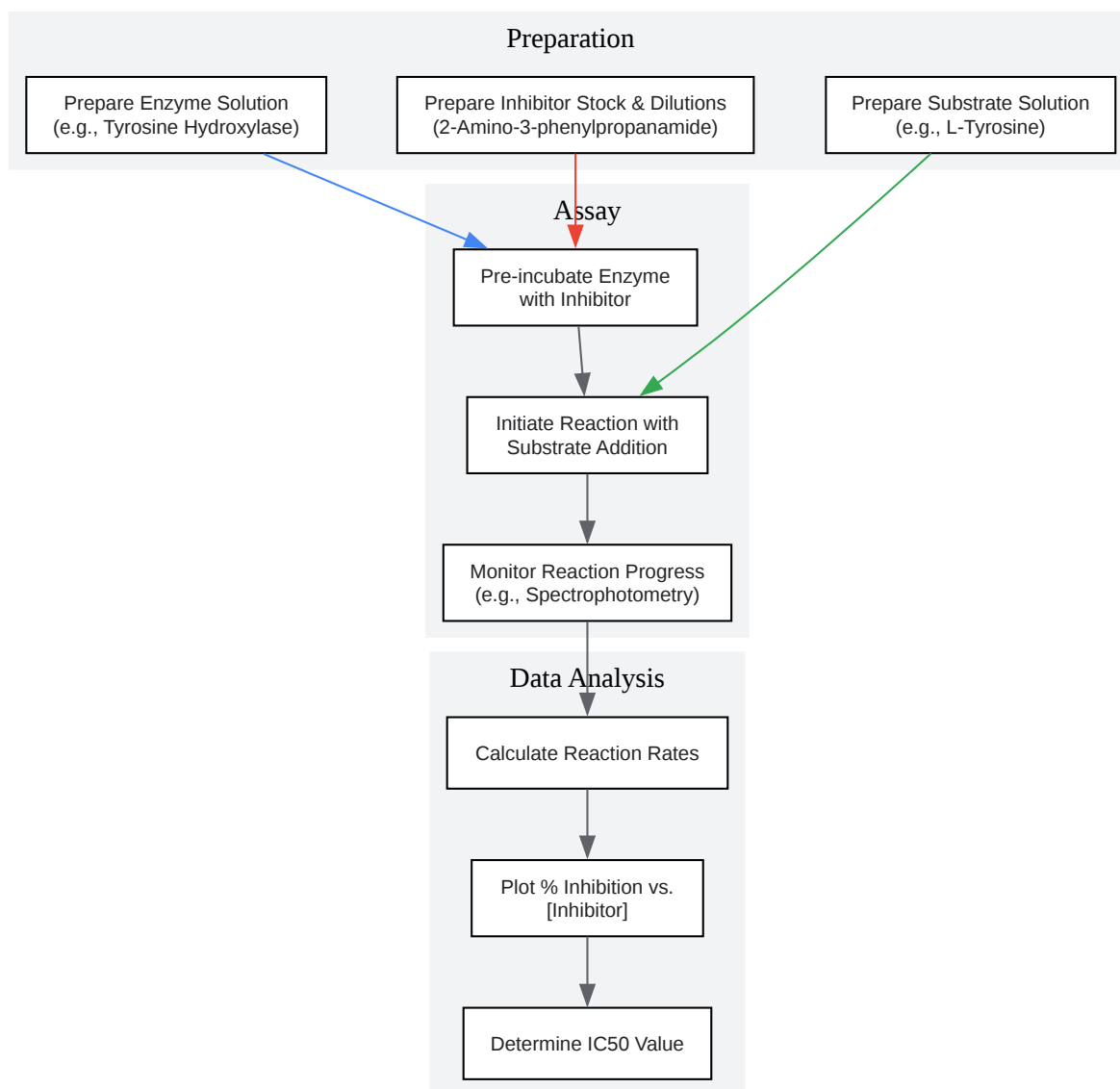


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Caption: Catecholamine biosynthesis pathway and potential interaction.

Experimental Workflow for Enzyme Inhibition Assay

To investigate the inhibitory potential of **2-Amino-3-phenylpropanamide** on an enzyme like tyrosine hydroxylase, a standard enzyme inhibition assay can be performed.



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Caption: Workflow for an enzyme inhibition assay.

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